

Spectroscopic Data Interpretation of 2,5-Dichlorothiophene-3-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichlorothiophene-3-sulfonamide

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This guide provides an in-depth analysis of the spectroscopic data for **2,5-dichlorothiophene-3-sulfonamide**, a heterocyclic aromatic compound with potential applications in medicinal chemistry.^{[1][2]} The interpretation of its spectral data is crucial for confirming its molecular structure and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

2,5-Dichlorothiophene-3-sulfonamide is characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.^{[1][2]}

- Molecular Formula: $C_4H_3Cl_2NO_2S_2$ ^[1]
- Molecular Weight: 232.11 g/mol ^{[1][3]}
- Melting Point: 131-135 °C

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,5-Dichlorothiophene-3-sulfonamide**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	Singlet	1H	Thiophene ring proton (H-4)
~5.0 - 7.0	Broad Singlet	2H	Sulfonamide protons (-SO ₂ NH ₂)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
130-140	Carbon bearing the sulfonamide group (C-3)
125-135	CH carbon (C-4)
120-130	Chlorinated carbons (C-2, C-5)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.^[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, two bands	N-H stretching vibrations (asymmetric and symmetric) of the primary sulfonamide
1344-1317	Strong	Asymmetric SO ₂ stretching
1187-1147	Strong	Symmetric SO ₂ stretching
924-906	Medium	S-N stretching
~1600-1400	Medium-Weak	C=C stretching vibrations in the aromatic ring

Note: The IR data is based on typical ranges for sulfonamides and thiophene derivatives.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z Value	Relative Intensity	Assignment
232	100%	[M+H] ⁺ (Molecular ion with ³⁵ Cl)
234	~65%	[M+2] ⁺ (Isotopic peak for one ³⁷ Cl)
236	~10%	[M+4] ⁺ (Isotopic peak for two ³⁷ Cl)
216	20-30%	[M-NH ₂] ⁺
168	30-40%	[M-SO ₂] ⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of **2,5-Dichlorothiophene-3-sulfonamide** are dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).^[9] The solution is then filtered through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to a depth of about 4 cm.^[9]
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DPX-400. For ^1H NMR, the internal standard is typically tetramethylsilane (TMS) at δ 0.00 ppm. For ^{13}C NMR, the solvent peak is often used as a reference (e.g., CDCl_3 at δ 77.2 ppm).^[10] Standard pulse sequences are used for data acquisition.

2. Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.^[11] The mixture is then compressed under high pressure in a die to form a transparent pellet.^[11]
- **Sample Preparation (Thin Solid Film Method):** The solid sample is dissolved in a volatile solvent like methylene chloride.^[12] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^{[12][13]}
- **Data Acquisition:** The prepared sample (pellet or film) is placed in the sample holder of an FTIR spectrometer.^[12] The spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.^[5]

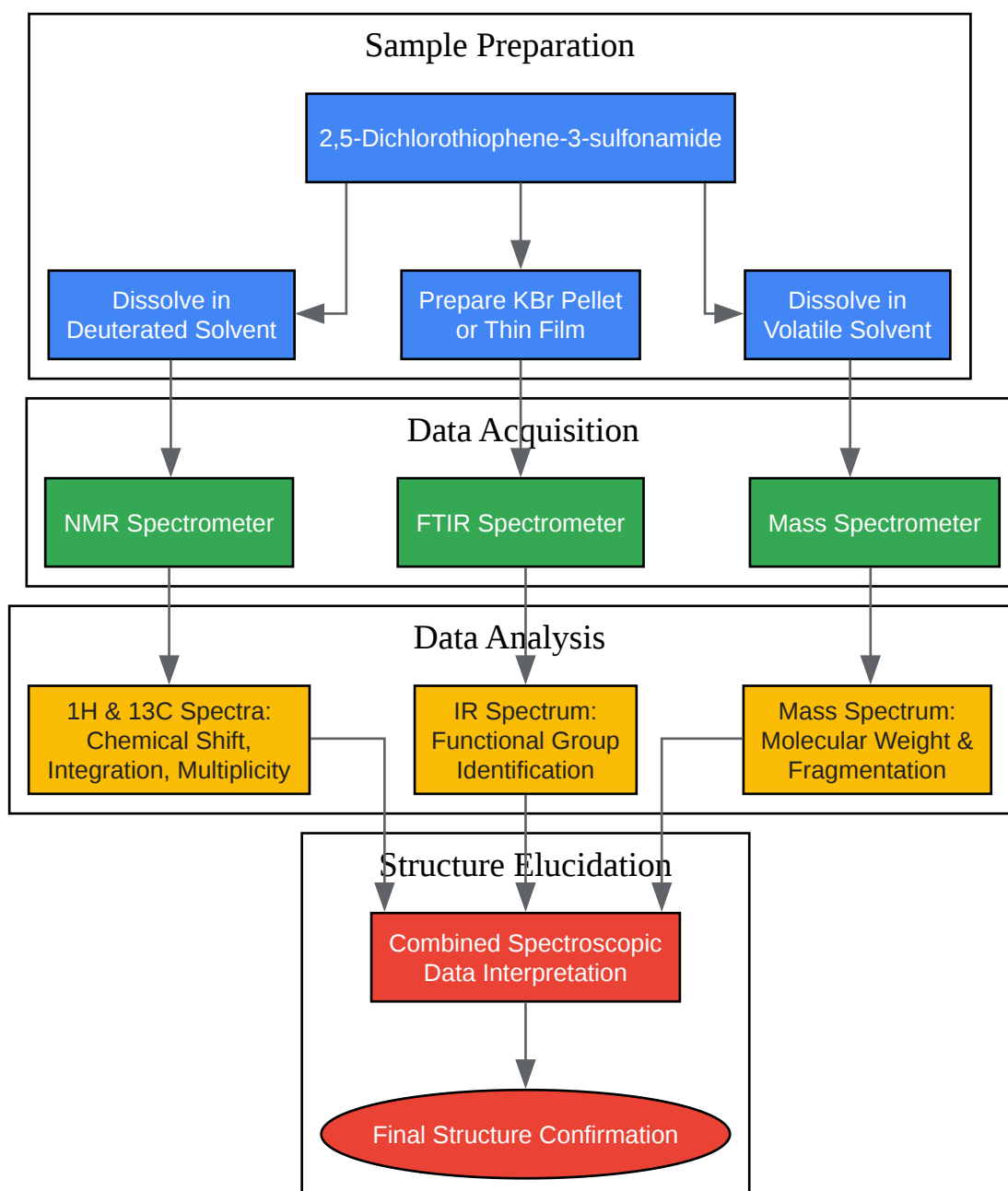
3. Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.^[14]
- **Data Acquisition:** The analysis is typically performed using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion, or an electron ionization (EI) source to observe fragmentation patterns.^[14] The sample solution is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer, such

as a quadrupole or time-of-flight (TOF) analyzer.^[14] The mass spectrum is recorded over a suitable m/z range (e.g., 40-500).^[14]

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using various spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis.

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